molecular formula C18H20N2O2 B267082 2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide

2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B267082
M. Wt: 296.4 g/mol
InChI Key: FAQSTVMUCAFIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain pathways.
Biochemical and physiological effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to inhibit tumor cell growth and induce cell death in cancer cells. Additionally, it has been studied for its potential in reducing oxidative stress and improving cognitive function in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its poor solubility in water and its relatively high cost.

Future Directions

There are several future directions for research on 2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide. These include:
1. Further studies on its mechanism of action and its potential as a therapeutic agent in various diseases.
2. Development of more efficient synthesis methods to reduce the cost and increase the yield of the compound.
3. Studies on its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route.
4. Investigation of its potential as a drug delivery system for other therapeutic agents.
5. Studies on its potential as a diagnostic tool for certain diseases.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential as a therapeutic agent. Further studies are needed to fully understand its mechanism of action and its potential in various diseases.

Synthesis Methods

The synthesis of 2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 2-methylbenzoic acid with propylamine and thionyl chloride to form 2-methyl-N-propylbenzamide. This intermediate is then reacted with 3-aminobenzoic acid and N,N'-dicyclohexylcarbodiimide to yield the final product.

Scientific Research Applications

2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-methyl-N-[3-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-3-11-19-17(21)14-8-6-9-15(12-14)20-18(22)16-10-5-4-7-13(16)2/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

FAQSTVMUCAFIJW-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.